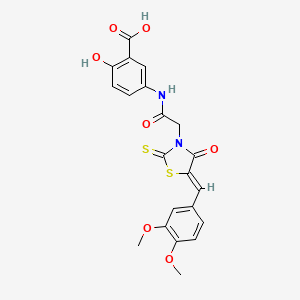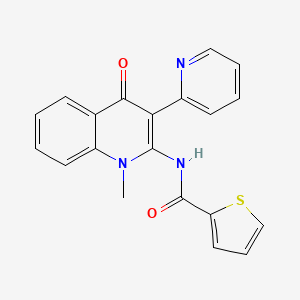![molecular formula C28H29N5O5 B2532968 3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899909-85-4](/img/no-structure.png)
3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C28H29N5O5 and its molecular weight is 515.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hybrid Anticonvulsant Agents
A study focused on synthesizing hybrid molecules that combine chemical fragments of well-known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide. This approach led to the creation of compounds with broad spectra of activity across various preclinical seizure models. Notably, one molecule demonstrated high protection without impairing motor coordination, highlighting a significant safety profile compared to existing AEDs (Kamiński et al., 2015).
Antihypertensive Activity
Another research avenue explored the synthesis and testing of derivatives for their potential to reduce blood pressure in spontaneously hypertensive rats. Certain compounds exhibited effective antihypertensive activity at low oral doses, with some also demonstrating alpha-adrenoceptor blocking effects. This study opens the door to new therapeutic options for hypertension management (Sekiya et al., 1983).
Cyclization Reactions
Investigations into cyclization of cyanamides with various substrates led to the synthesis of diverse quinazolinone derivatives. These reactions provide a versatile method for creating compounds with potential biological activity, showcasing the adaptability of quinazolinone chemistry in synthesizing novel therapeutic agents (Shikhaliev et al., 2008).
Antibacterial and Antitumor Activity
Studies on quinazolinone derivatives have also revealed their potential in fighting bacterial infections and cancer. Synthesis of enantiomers of temafloxacin hydrochloride showed promising antibacterial activities, with minor differences in in vivo activities but similar pharmacological profiles. This suggests the versatility of quinazolinone structures in developing broad-spectrum antimicrobial agents (Chu et al., 1991). Moreover, novel series of benzyl-substituted quinazolinones exhibited broad-spectrum antitumor activity, highlighting their potential as therapeutic agents against various cancer cell lines (Al-Suwaidan et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine with 2-aminobenzoic acid to form 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-aminobenzoic acid. This intermediate is then cyclized with ethyl acetoacetate to form 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,4-dihydroquinazoline-2,4-dione. The final compound is obtained by reacting this intermediate with 2-furylmethylamine and propanoyl chloride.", "Starting Materials": [ "2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine", "2-aminobenzoic acid", "ethyl acetoacetate", "2-furylmethylamine", "propanoyl chloride" ], "Reaction": [ "Condensation of 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine with 2-aminobenzoic acid in the presence of a coupling agent such as EDC or DCC to form 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-aminobenzoic acid.", "Cyclization of the intermediate with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,4-dihydroquinazoline-2,4-dione.", "Reaction of the intermediate with 2-furylmethylamine in the presence of a base such as potassium carbonate to form the final intermediate.", "Acylation of the final intermediate with propanoyl chloride in the presence of a base such as triethylamine to form the final compound." ] } | |
Numéro CAS |
899909-85-4 |
Formule moléculaire |
C28H29N5O5 |
Poids moléculaire |
515.57 |
Nom IUPAC |
3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C28H29N5O5/c34-25(29-19-22-9-6-18-38-22)12-13-32-27(36)23-10-4-5-11-24(23)33(28(32)37)20-26(35)31-16-14-30(15-17-31)21-7-2-1-3-8-21/h1-11,18H,12-17,19-20H2,(H,29,34) |
Clé InChI |
FQEQFUDJBMEQEX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC(=O)NCC5=CC=CO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)
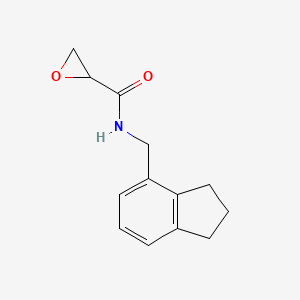
![2-[5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2532893.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2532894.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2532897.png)
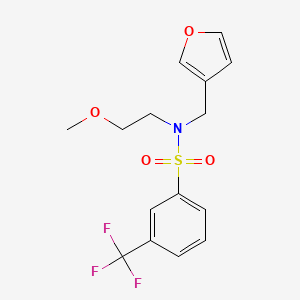
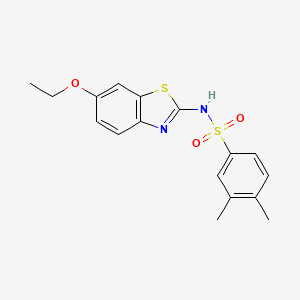

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2532903.png)
